Succinate de solifénacine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Solifenacin succinate involves a multistep chemical process starting from phenethylamine. This process includes acylation, Bischler-Napieralski cyclization, reduction by NaBH4, and resolution to afford (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6). Further steps include condensation, ester exchange, and salification, with an overall yield of about 21% (Li Qiang et al., 2012).

Molecular Structure Analysis

Solifenacin succinate's molecular structure has been elucidated using synchrotron X-ray powder diffraction data and refined using density functional techniques. It crystallizes in the space group P21 with specific cell dimensions and forms a chain linked by strong hydrogen bonds parallel to the a-axis, displaying a herringbone packing of aromatic rings (James A. Kaduk et al., 2015).

Chemical Reactions and Properties

Solifenacin succinate's chemical reactivity includes the formation of stereoisomeric and n-oxide impurities during its synthesis. Impurities such as (3S)-1-Azabicyclo[2.2.2]octan-3-yl(1S)-1-phenyl-3,4-dihydro-1Hisoquinoline-2-carboxylate butanedioic acid and others have been identified and synthesized to understand the chemical stability and potential degradation pathways of Solifenacin succinate (R. Chavakula et al., 2014).

Physical Properties Analysis

Solifenacin succinate's physical properties, including its crystal structure and hydrogen bonding patterns, contribute to its chemical stability and efficacy as a medication. Its crystalline form and the specific packing arrangement facilitate the controlled release and targeted action in the treatment of overactive bladder (J. Kaduk et al., 2015).

Chemical Properties Analysis

The chemical properties of Solifenacin succinate, such as its selectivity towards muscarinic receptors, are critical for its therapeutic action. Its efficacy and selectivity profile have been extensively characterized, showing that Solifenacin succinate exhibits a high affinity for muscarinic receptors, which underpins its use in treating OAB with fewer side effects compared to other antimuscarinic drugs (Akiyoshi Ohtake et al., 2004).

Applications De Recherche Scientifique

Traitement de la vessie hyperactive

Succinate de solifénacine : est principalement utilisé dans le traitement des symptômes de la vessie hyperactive (VHA). Il agit comme un antagoniste sélectif des récepteurs M3, qui aide à détendre les muscles de la vessie, réduisant ainsi l’urgence urinaire, l’incontinence et la fréquence .

Incontinence urinaire chez les femmes ménopausées

Des recherches ont montré que le This compound, en association avec un traitement estrogénique local, peut être efficace pour traiter l’incontinence urinaire chez les femmes ménopausées. Ce traitement combiné s’est avéré améliorer les sensations subjectives et la qualité de vie .

Applications en chimie analytique

Dans le domaine de la chimie analytique, le This compound a fait l’objet d’études pour sa détermination dans les formes pharmaceutiques. Des méthodes spectrophotométriques ont été développées pour sa quantification, qui sont essentielles pour le contrôle de la qualité dans les industries pharmaceutiques .

Stabilité de la formulation pharmaceutique

Un nouveau comprimé bioéquivalent de This compound a été préparé en utilisant une technique de compression directe. Cette méthode améliore la stabilité chimique du médicament, assurant son efficacité et sa sécurité dans le temps .

Masquage du goût dans les comprimés à désintégration orale

This compound : a été incorporé dans des comprimés à désintégration orale (CDO) avec une couche gélifiante-gonflante pour masquer son goût désagréable tout en assurant une élution rapide du médicament. Cette application est importante pour la compliance et le confort du patient .

Études de pharmacocinétique et de bioéquivalence

Des études ont été menées pour comparer les profils pharmacocinétiques de différentes formulations de This compound. Ces études garantissent que les nouvelles formulations sont bioéquivalentes aux formulations existantes, ce qui signifie qu’elles fonctionnent tout aussi efficacement .

Systèmes avancés d’administration de médicaments

Le développement de particules fonctionnelles de This compound incorporées dans une couche gélifiante-gonflante représente une avancée dans les systèmes d’administration de médicaments. Cette technologie vise à améliorer l’apparition de l’action et l’expérience thérapeutique globale .

Analyse de contrôle de la qualité

This compound : est soumis à une analyse rigoureuse de contrôle de la qualité pour garantir la sécurité et l’efficacité du médicament. Le développement de méthodes spectrophotométriques sensibles et précises pour sa détermination est un aspect clé de ce processus .

Mécanisme D'action

Target of Action

Solifenacin succinate primarily targets the muscarinic receptors . It has the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 .

Mode of Action

Solifenacin succinate is a competitive muscarinic receptor antagonist . It antagonizes the M2 and M3 muscarinic receptors in the bladder . The antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Pharmacokinetics

It is 93–96% plasma protein bound and probably crosses the blood-brain barrier . Solifenacin succinate is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

Result of Action

The molecular and cellular effects of Solifenacin succinate’s action result in the relaxation of the bladder muscle . This reduces the feeling of urgency, the frequency of urination, and instances of urge incontinence .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of Solifenacin succinate. For instance, the concomitant use of ketoconazole, a strong CYP3A4 inhibitor, significantly increased the exposure of Solifenacin . Additionally, exposure to Solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .

Safety and Hazards

Solifenacin may cause serious types of allergic reactions called angioedema and anaphylaxis, which may be life-threatening and require immediate medical attention . It may also cause severe stomach pain, constipation for 3 days or longer, pain or burning when you urinate, headache, confusion, drowsiness, hallucinations, vision changes, eye pain, or seeing halos around lights .

Propriétés

IUPAC Name |

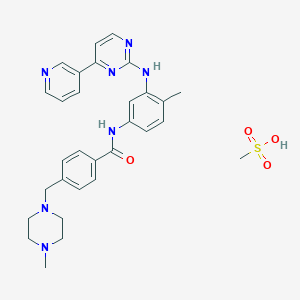

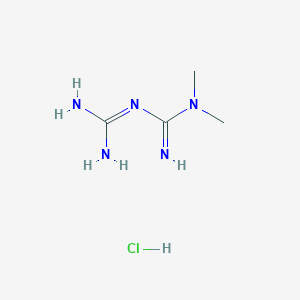

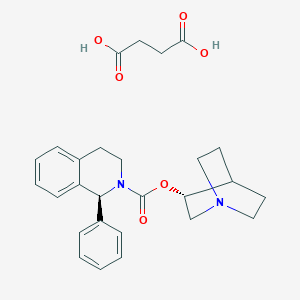

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947075 | |

| Record name | Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

242478-38-2 | |

| Record name | Solifenacin succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242478-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solifenacin succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(1S,3â??R)-quinuclidin-3â??-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLIFENACIN SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKA5DLD701 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.